molecular formula C7H7BrS B094970 4-Bromothioanisole CAS No. 104-95-0

4-Bromothioanisole

Cat. No.: B094970
CAS No.: 104-95-0
M. Wt: 203.1 g/mol
InChI Key: YEUYZNNBXLMFCW-UHFFFAOYSA-N
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Description

4-Bromothioanisole, also known as 4-Bromophenyl methyl sulfide, is an organic compound with the molecular formula C7H7BrS. It is a brominated derivative of thioanisole and is characterized by the presence of a bromine atom attached to the para position of the phenyl ring. This compound is commonly used in organic synthesis and has various applications in medicinal chemistry, agrochemicals, and material science .

Safety and Hazards

4-Bromothioanisole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed .

Mechanism of Action

Target of Action

It’s known that this compound is used in various chemical reactions, suggesting that its targets could be a wide range of organic compounds .

Mode of Action

4-Bromothioanisole undergoes Heck olefination reaction with styrenes to yield stilbenes . This suggests that the compound interacts with its targets through a chemical reaction, leading to the formation of new compounds.

Biochemical Pathways

Given its use in the synthesis of stilbenes , it can be inferred that it may play a role in the biochemical pathways involving these compounds.

Pharmacokinetics

Its physical properties such as boiling point (128-130 °c/10 mmhg) and melting point (38-40 °c) suggest that it is relatively stable and could have good bioavailability .

Result of Action

Its role in the synthesis of stilbenes suggests that it could potentially influence cellular processes involving these compounds .

Action Environment

Environmental factors such as temperature and pressure could influence the action, efficacy, and stability of this compound. For instance, its boiling and melting points suggest that it remains stable under a wide range of temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromothioanisole can be synthesized through several methods:

    Method 1: Reacting thioanisole with bromine in the presence of a solvent such as carbon tetrachloride or chloroform.

    Method 2: Reacting p-dibromobenzene with methanethiol in the presence of a copper salt.

Industrial Production Methods: In industrial settings, the production of this compound involves the addition of an alcoholic solvent to a reaction mixture containing thioanisole and bromine. This process promotes the crystallization of this compound, allowing for easier purification and higher yields .

Chemical Reactions Analysis

4-Bromothioanisole undergoes various chemical reactions, including:

    Heck Olefination: This reaction involves the coupling of this compound with styrenes to yield stilbenes.

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Substitution: The bromine atom in this compound can be substituted with various nucleophiles, leading to the formation of different derivatives.

Comparison with Similar Compounds

4-Bromothioanisole can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

1-bromo-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUYZNNBXLMFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146209
Record name 4-Bromothioanisole
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Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

104-95-0
Record name 4-Bromothioanisole
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Record name 4-Bromothioanisole
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Record name 4-Bromothioanisole
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Record name 4-Bromothioanisole
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Record name 4-bromophenyl methyl sulphide
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Synthesis routes and methods I

Procedure details

A one-liter four-necked flask equipped with a stirrer, thermometer, dropping funnel and Liebig condenser was charged with 124.2 g (1.0 mole) of thioanisole and 0.068 g (0.001 mole) of boron trifluoride, and 160 g (1.0 mole) of bromine was added dropwise with stirring at 50° C. over 4 hours. Thereafter, the reaction was further allowed to proceed for 1 hour. After completion of the reaction, 50 g of water was added, and the organic layer was separated, whereby 203.9 g of crude 4-bromothioanisole was obtained. The purity of the thus-obtained crude 4-bromothioanisole was 90.5% as determined by gas chromatography.
Quantity
124.2 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
0.068 g
Type
catalyst
Reaction Step One
Name
Quantity
50 g
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A one-liter four-necked flask equipped with a stirrer, thermometer, dropping funnel and Liebig condenser was charged with 124.2 g (1.00 mole) of thioanisole, and 0.13 g (0.001 mole) of aluminum chloride and 200 g of dichloromethane, and 160 g (1.0 mole) of bromine was added dropwise with stirring at 5° C. over 4 hours. Thereafter, the reaction was further allowed to proceed for 2 hours. After completion of the reaction, 50 g of water was added, and phase separation was effected, whereby a 4-bromothioanisole-containing organic layer was obtained. The dichloromethane was distilled off from the organic layer obtained, whereby 203.1 g of crude 4-bromothioanisolve was obtained. The purity of the thus-obtained crude 4-bromothioanisole was 90.1% as determined by gas chromatography.
Quantity
124.2 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the proposed method for producing 4-bromothioanisole?

A1: The research proposes a novel method for producing high-purity this compound []. This is significant because the purity of chemical compounds is crucial, especially for applications in pharmaceuticals, agrochemicals, and functional materials. The method involves reacting thioanisole with bromine in an alcohol solvent, followed by the addition of this compound crystals to the resulting product []. This approach aims to provide a simpler and more industrially advantageous process compared to existing methods.

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